Cas no 1088038-05-4 (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide)

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26598686
- 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
- AKOS016902667
- Z271257234
- 1088038-05-4
-
- Inchi: 1S/C14H13ClN2O4S/c15-14-13(3-1-6-16-14)22(18,19)17-10-4-5-11-12(9-10)21-8-2-7-20-11/h1,3-6,9,17H,2,7-8H2
- InChI Key: PZSFTKGRWCIENS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)S(NC1C=CC2=C(C=1)OCCCO2)(=O)=O
Computed Properties
- Exact Mass: 340.0284558g/mol
- Monoisotopic Mass: 340.0284558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.9Ų
- XLogP3: 2.4
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598686-0.25g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26598686-10.0g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26598686-0.5g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26598686-0.1g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26598686-5.0g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-26598686-1g |
1088038-05-4 | 90% | 1g |
$842.0 | 2023-09-13 | ||
Enamine | EN300-26598686-2.5g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26598686-10g |
1088038-05-4 | 90% | 10g |
$3622.0 | 2023-09-13 | ||
Enamine | EN300-26598686-0.05g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide |
1088038-05-4 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26598686-5g |
1088038-05-4 | 90% | 5g |
$2443.0 | 2023-09-13 |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide Related Literature
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
Research Briefing on 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide (CAS: 1088038-05-4)
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide (CAS: 1088038-05-4) is a sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound features a unique benzodioxepin scaffold coupled with a pyridine-sulfonamide moiety, which has been explored for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The synthesis of 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide involves a multi-step process, starting from commercially available precursors. Key steps include the chlorination of the pyridine ring and the subsequent sulfonylation reaction to introduce the sulfonamide group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have also explored structural analogs to optimize its pharmacological profile.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes, such as carbonic anhydrases and tyrosine kinases, which are implicated in various diseases, including cancer and metabolic disorders. The benzodioxepin moiety is believed to contribute to its binding affinity, while the sulfonamide group enhances its interaction with the active sites of target enzymes. These findings suggest that 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide could serve as a promising scaffold for the development of novel therapeutics.
Recent in vitro and in vivo studies have further elucidated the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies indicate that the compound has favorable bioavailability and stability, although further optimization may be required to enhance its selectivity and reduce potential off-target effects. Additionally, computational modeling and molecular docking studies have provided insights into its binding modes and interactions with target proteins, offering a foundation for structure-activity relationship (SAR) studies.
In conclusion, 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide represents a promising candidate for further investigation in drug discovery. Its unique chemical structure and demonstrated biological activity make it a valuable tool for understanding enzyme mechanisms and developing targeted therapies. Future research should focus on optimizing its pharmacological properties, exploring its therapeutic potential in disease models, and conducting preclinical evaluations to assess its safety and efficacy.
1088038-05-4 (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide) Related Products
- 1267182-55-7(1-(propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1159825-53-2(Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 60978-27-0(methyl(2R,4R)-4-(methylamino)pentan-2-ylamine)
- 957063-08-0(2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester)
- 1235492-42-8(2,3-Difluoro-5-nitrophenyl ethyl carbonate)
- 1250131-07-7(methyl 2-(methylamino)-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate)
- 3933-77-5(2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)-)
- 1692450-92-2(2-(2,2-Difluoropropanoyl)cyclohexan-1-one)
- 867034-25-1(tert-Butyl 4-(aminooxy)piperidine-1-carboxylate)
- 2580094-11-5(rac-ethyl (3aR,5R,6aR)-hexahydro-2H-furo3,2-bpyrrole-5-carboxylate)




